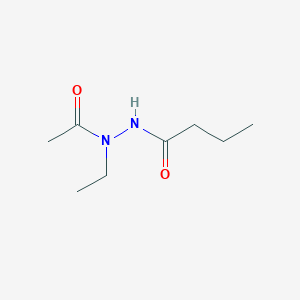
N'-Acetyl-N'-ethylbutanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Acetyl-N’-ethylbutanehydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of the functional group -CONHNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Acetyl-N’-ethylbutanehydrazide typically involves the reaction of ethylbutanehydrazide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydrazide group. The general reaction scheme is as follows:
Ethylbutanehydrazide+Acetic Anhydride→N’-Acetyl-N’-ethylbutanehydrazide+Acetic Acid
The reaction is usually conducted in an inert atmosphere to prevent any side reactions. The temperature is maintained at around 50-70°C to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of N’-Acetyl-N’-ethylbutanehydrazide involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N’-Acetyl-N’-ethylbutanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions often require catalysts and specific conditions, such as the presence of a base or acid to facilitate the reaction
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines .
Scientific Research Applications
N’-Acetyl-N’-ethylbutanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of N’-Acetyl-N’-ethylbutanehydrazide involves its interaction with specific molecular targets. The acetyl group plays a crucial role in its biological activity by facilitating the binding to target proteins and enzymes. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-Acetylleucine: Used in the treatment of vertigo and cerebellar ataxia.
N-Acetylcysteine: Widely used as an antidote for paracetamol poisoning and as a mucolytic agent.
Uniqueness
N’-Acetyl-N’-ethylbutanehydrazide is unique due to its specific structure and the presence of both acetyl and ethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
802908-42-5 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
N'-acetyl-N'-ethylbutanehydrazide |
InChI |
InChI=1S/C8H16N2O2/c1-4-6-8(12)9-10(5-2)7(3)11/h4-6H2,1-3H3,(H,9,12) |
InChI Key |
LHOIMYLLZWLONI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NN(CC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















